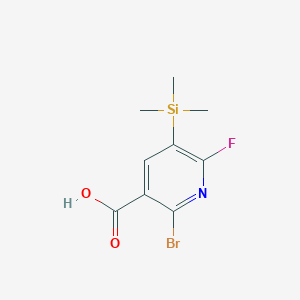

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11BrFNO2Si and its molecular weight is 292.179. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- The research by Sutherland and Gallagher (2003) demonstrates the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, which involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This process is part of a broader study of synthesizing disubstituted 2-fluoropyridines, where the trimethylsilyl group plays a crucial role in the synthesis pathway (Sutherland & Gallagher, 2003).

Advanced Organic Chemistry Techniques

- Carla Bobbio and M. Schlosser (2005) explored the "regioexhaustive substitution" concept applied to 2-fluoropyridines. The study highlights the use of trimethylsilyl as a neighboring site screening protective group for efficient functionalization of fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).

Novel Methodologies in Chemical Synthesis

- Kieseritzky and Lindström (2010) synthesized pyridines substituted with five different elements, including a trimethylsilyl group. This study demonstrates novel methodologies for rapid, high-yielding microwave-assisted acidic hydrolysis of 2-fluoropyridines, which can be directly related to the synthesis and manipulation of compounds like 2-bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (Kieseritzky & Lindström, 2010).

Pharmaceutical Synthesis and Applications

- A study by Rosowsky, Kim, and Wick (1981) on the synthesis of a pyrimidine acyclonucleoside derivative of 5-fluorouracil mentions the use of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine, showing an example of how trimethylsilyl groups are utilized in the synthesis of pharmaceutical compounds (Rosowsky, Kim, & Wick, 1981).

Catalysis and Organic Reactions

- Lundgren et al. (2003) discuss the use of trimethylsilyl cyanide in a ytterbium-catalyzed reaction. This indicates the potential role of trimethylsilyl derivatives in catalysis and their importance in developing new synthetic pathways (Lundgren, Lutsenko, Jönsson, & Moberg, 2003).

Advanced Material Synthesis

- The work by Shigeno et al. (2019) on the deprotonative functionalization of pyridine derivatives underlines the significance of trimethylsilyl groups in advanced organic synthesis, which is vital for the development of new materials and chemical intermediates (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions . This suggests that 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways related to carbon–carbon bond formation.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it facilitates the formation of carbon–carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMYBDIDZUTGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)

![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)

![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)

![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)